molecular formula C15H19N3O3S B4441328 2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-4(1H)-pyrimidinone

2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-4(1H)-pyrimidinone

Cat. No. B4441328
M. Wt: 321.4 g/mol
InChI Key: KDJGMYPBYDQIML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrimidinone derivatives involves multi-step reactions, starting with precursors like dimethyl acetone-1,3-dicarboxylate, undergoing transformations through intermediates such as methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, and resulting in complex structures like (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates. These processes highlight the synthetic flexibility and complexity of pyrimidinone derivatives (Žugelj et al., 2009).

Molecular Structure Analysis

The molecular structure of pyrimidinone derivatives has been elucidated through techniques like single-crystal X-ray diffraction, showcasing features such as conformational disorder in methoxy groups and the slightly nonplanar nature of the pyrimidine ring. Such studies provide insights into the stereochemistry and electronic structure of these compounds (Akkurt et al., 2003).

Chemical Reactions and Properties

Pyrimidinone derivatives participate in a variety of chemical reactions, including cyclocondensation and S-alkylation under phase transfer conditions, leading to a wide range of functionalized products. These reactions underscore the reactivity and versatility of pyrimidinone cores in synthesizing heterocyclic compounds with potential biological activity (Dave & Patel, 2001).

properties

IUPAC Name

2-[2-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-10-8-12(11(2)18(10)6-7-21-3)13(19)9-22-15-16-5-4-14(20)17-15/h4-5,8H,6-7,9H2,1-3H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJGMYPBYDQIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CCOC)C)C(=O)CSC2=NC=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-4(1H)-pyrimidinone
Reactant of Route 2
Reactant of Route 2
2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-4(1H)-pyrimidinone
Reactant of Route 3
2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-4(1H)-pyrimidinone
Reactant of Route 4
Reactant of Route 4
2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-4(1H)-pyrimidinone
Reactant of Route 5
Reactant of Route 5
2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-4(1H)-pyrimidinone
Reactant of Route 6
Reactant of Route 6
2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-4(1H)-pyrimidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.